

Preclinical Profile of A-836339: A Selective Cannabinoid Receptor 2 Agonist

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Compound of Interest

Compound Name: A-836339 (Standard)

Cat. No.: B1664754

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-836339 is a potent and selective agonist for the cannabinoid receptor 2 (CB2), a key target in the endocannabinoid system with significant therapeutic potential, particularly in the modulation of inflammation and pain.^{[1][2]} This technical guide provides a comprehensive overview of the preclinical pharmacological data and experimental methodologies associated with A-836339, intended to serve as a resource for researchers, scientists, and professionals in the field of drug development. The information is compiled from key preclinical studies that have characterized the in vitro and in vivo properties of this compound.

Core Pharmacological Data

The preclinical evaluation of A-836339 has established its high affinity and selectivity for the CB2 receptor over the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This selectivity is a critical attribute for therapeutic development.^{[1][2]} The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Pharmacological Profile

Table 1: Radioligand Binding Affinity of A-836339 at Human and Rat Cannabinoid Receptors^[2]

Receptor	Species	Ki (nM)
CB2	Human	0.64
CB1	Human	270
CB2	Rat	1.2
CB1	Rat	440

Table 2: Functional Activity of A-836339 in In Vitro Assays[2]

Assay	Receptor	EC50 (nM)	E _{max} (%)
FLIPR (Ca ²⁺ mobilization)	Human CB2	4.1	98
Adenylyl Cyclase Inhibition	Human CB2	2.5	95
FLIPR (Ca ²⁺ mobilization)	Rat CB2	11	100
Adenylyl Cyclase Inhibition	Rat CB2	8.3	92
FLIPR (Ca ²⁺ mobilization)	Human CB1	>10,000	-
Adenylyl Cyclase Inhibition	Human CB1	>10,000	-

In Vivo Efficacy in Pain Models

A-836339 has demonstrated significant efficacy in various rodent models of inflammatory and neuropathic pain.[1][2][3]

Table 3: In Vivo Efficacy of A-836339 in Rodent Pain Models[2]

Pain Model	Species	Endpoint	Route of Administration	ED50 (mg/kg)
Complete Freund's Adjuvant (CFA)	Rat	Thermal Hyperalgesia	i.p.	1.8
Chronic Constriction Injury (CCI)	Rat	Mechanical Allodynia	i.p.	3.2
Skin Incision	Rat	Mechanical Allodynia	i.p.	2.1
Capsaicin-induced Secondary Hyperalgesia	Rat	Mechanical Allodynia	i.p.	4.6

Signaling Pathways and Experimental Workflows

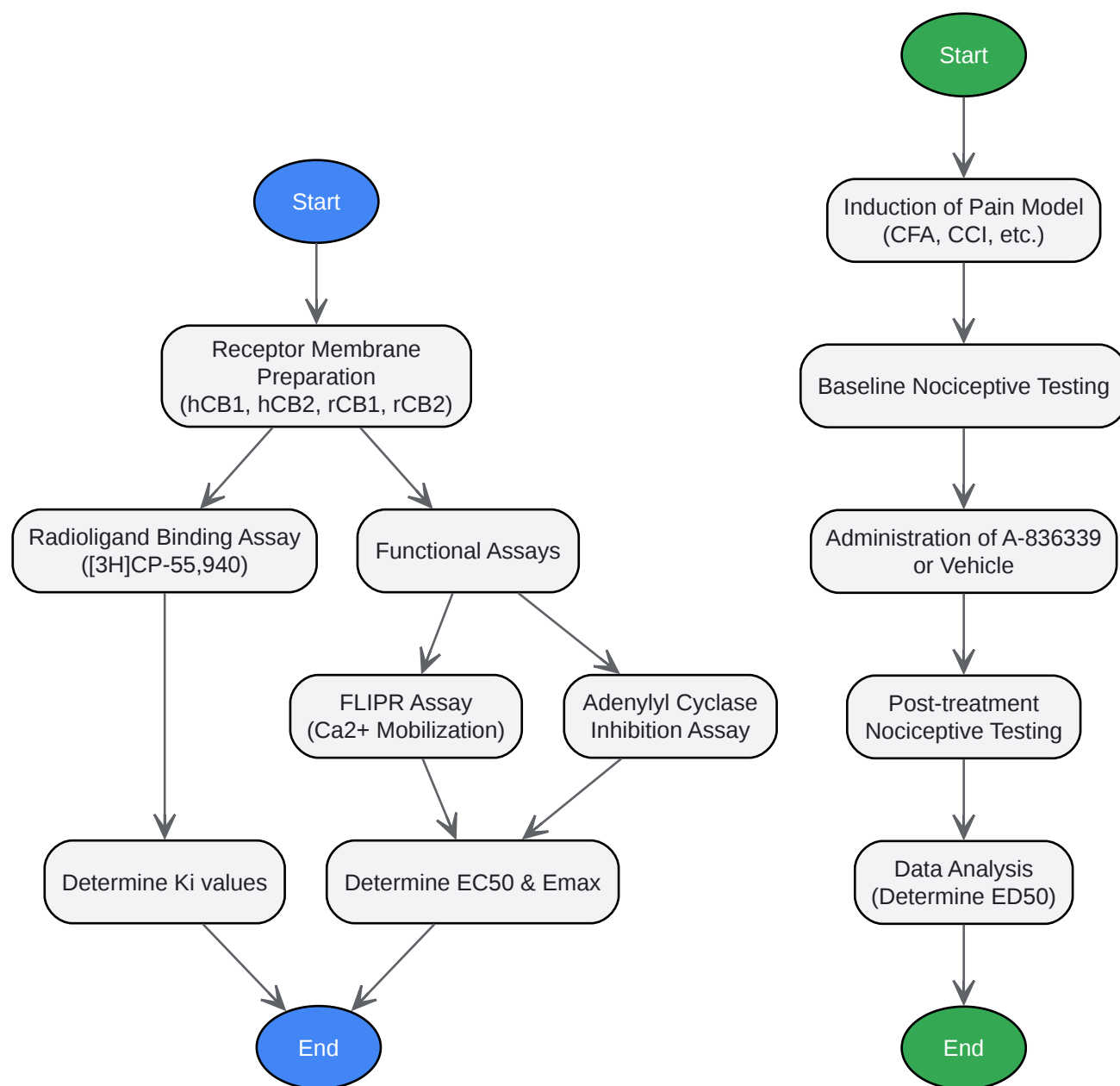
CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by A-836339 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.^{[4][5]} This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. Additionally, the $\beta\gamma$ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.^[6]

A-836339 mediated CB2 receptor signaling pathway.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of A-836339 involved a series of assays to determine its binding affinity and functional potency. The general workflow is depicted below.



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